Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate
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Overview
Description
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate is an intricate organic compound with fascinating potential applications. Its structure includes a benzoate group, linked to a tetrahydrothiophene derivative and isonicotinamide, indicating a complex interplay of various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step synthetic route. Starting with ethyl 4-aminobenzoate, which undergoes an amidation reaction with 2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid chloride in the presence of a base like triethylamine. The reaction is typically conducted under controlled conditions, maintaining a temperature around 0-5°C initially to control exothermic reactions, then allowing it to reach room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized using automated continuous-flow reactors which ensure precision in reaction conditions, such as temperature, pressure, and time. This method enhances yield and purity while maintaining efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate can undergo various reactions:
Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide to transform specific functional groups.
Reduction: : Reduction agents such as lithium aluminum hydride can be employed, depending on the target functional group.
Substitution: : Both nucleophilic and electrophilic substitutions can occur due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in an ether solution.
Substitution: : Nucleophiles or electrophiles under standard laboratory conditions, often using polar aprotic solvents.
Major Products
Oxidation: : Can lead to the formation of carboxylic acids or ketones.
Reduction: : Often yields primary or secondary alcohols.
Substitution: : Various substituted derivatives based on the attacking reagent.
Scientific Research Applications
Chemistry
In chemistry, it serves as a versatile intermediate for synthesizing more complex molecules. Its varied functional groups enable diverse chemical transformations.
Biology
This compound’s structural features may allow it to interact with various biological molecules, making it a candidate for biochemical research, such as enzyme inhibition studies.
Medicine
Industry
In industry, it might be used in the synthesis of advanced materials or as a specialty chemical in the development of novel coatings or polymers.
Mechanism of Action
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate likely exerts its effects through interaction with specific molecular targets. For instance, its isonicotinamido group could inhibit enzymes or receptors involved in critical biological pathways. The tetrahydrothiophen-3-yl moiety might further stabilize its interaction with lipid membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-((pyrrolidin-1-yl)oxy)isonicotinamido)benzoate: : Differing by the heterocycle, offering different biological interactions.
Ethyl 4-(2-(methoxy)isonicotinamido)benzoate: : Features a methoxy group instead of tetrahydrothiophen-3-yl, altering its physical and chemical properties.
Ethyl 4-(2-((piperidin-1-yl)oxy)isonicotinamido)benzoate: : Contains a piperidine ring, potentially modifying its biological activity and solubility.
Uniqueness
The compound's unique combination of a tetrahydrothiophene ring with an isonicotinamido and benzoate moieties provides distinct chemical and biological properties. This uniqueness lies in its hybrid structure which may enhance its ability to cross biological membranes and interact with various molecular targets more effectively than its analogs.
There you go—an in-depth dive into Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate. Got more curious queries? Lay 'em on me.
Properties
IUPAC Name |
ethyl 4-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-24-19(23)13-3-5-15(6-4-13)21-18(22)14-7-9-20-17(11-14)25-16-8-10-26-12-16/h3-7,9,11,16H,2,8,10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONYNZOUZYPILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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